3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, methoxy, carbonyl, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting with a suitable pyrrole precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Hydroxyl and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Attachment of the Furan and Pyridine Moieties: The furan and pyridine groups can be attached via coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group or further to an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The pyridine and furan moieties can participate in various coupling reactions to form new C-C or C-N bonds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Palladium catalysts in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its diverse functional groups suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound could act as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the pyridine ring.
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: Another isomer with the pyridine ring in a different position.
3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-3-one: Similar compound with a different position of the carbonyl group.
Uniqueness
The uniqueness of 3-hydroxy-5-(3-methoxyphenyl)-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific arrangement of functional groups, which can lead to unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-hydroxy-2-(3-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H20N2O5/c1-14-6-7-18(30-14)21(26)19-20(16-4-3-5-17(12-16)29-2)25(23(28)22(19)27)13-15-8-10-24-11-9-15/h3-12,20,27H,13H2,1-2H3 |
InChI Key |
HMNOBXSNAPPDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OC)CC4=CC=NC=C4)O |
Origin of Product |
United States |
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